Introduction: The Quintessential Building Block for Quantitative Proteomics and Beyond
Introduction: The Quintessential Building Block for Quantitative Proteomics and Beyond
An In-Depth Technical Guide to Fmoc-L-Alanine-¹³C₃,¹⁵N for Advanced Scientific Applications
In the landscape of modern drug development and molecular biology, precision is paramount. The ability to accurately quantify changes in protein expression, delineate metabolic pathways, and characterize drug-target interactions underpins progress in these fields. Stable isotope-labeled (SIL) amino acids are indispensable tools that provide this precision, acting as robust internal standards and tracers in complex biological systems.[][2] Unlike their radioactive counterparts, stable isotopes offer enhanced safety and longevity, making them ideal for a wide array of experimental applications, including those in live cells and human trials.[2][3]
This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-Alanine-¹³C₃,¹⁵N (Fmoc-L-Alanine-¹³C₃,¹⁵N), a cornerstone reagent for the synthesis of isotopically labeled peptides. We will explore its core chemical properties, the critical function of the Fmoc protecting group, and its application in state-of-the-art analytical techniques. This document is intended for researchers, scientists, and drug development professionals who leverage quantitative proteomics, mass spectrometry (MS), and nuclear magnetic resonance (NMR) to advance their scientific objectives.
Core Chemical and Physical Properties
Fmoc-L-Alanine-¹³C₃,¹⁵N is a derivative of the non-essential amino acid L-Alanine, where all three carbon atoms and the single nitrogen atom have been replaced with their heavy stable isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a precise mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[4] The N-terminus is protected by the Fmoc group, rendering it suitable for solid-phase peptide synthesis (SPPS).
The essential specifications of Fmoc-L-Alanine-¹³C₃,¹⁵N are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 315.3 g/mol | [5][6][7][8] |
| Chemical Formula | (¹³C)₃C₁₅H₁₇(¹⁵N)O₄ | [7][8] |
| Mass Shift | M+4 | [4] |
| Labeled CAS Number | 865720-15-6 | [5][6][8][9] |
| Unlabeled CAS Number | 35661-39-3 | [5][6][8][9] |
| Appearance | Solid | [4] |
| Isotopic Purity | ≥98-99 atom % ¹³C; ≥98 atom % ¹⁵N | [4][5] |
| Chemical Purity | ≥95-98% | [5][6] |
| Melting Point | 155-158 °C | [4] |
| Storage Conditions | +2°C to +8°C, desiccated, protect from light | [5][6] |
The Fmoc Group: Enabling Modern Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the lynchpin of modern solid-phase peptide synthesis (SPPS), having largely superseded the older Boc (tert-butyloxycarbonyl) strategy.[] Its dominance stems from the mild conditions required for its removal, which enhances the quality and yield of the final peptide product.[][11]
Causality of Experimental Choice: Why Fmoc?
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Orthogonality and Mild Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the side-chain protecting groups and the peptide-resin linkage are typically acid-labile.[12] This "orthogonality" allows for the selective deprotection of the N-terminus without disturbing other parts of the molecule.
-
Minimized Side Reactions: The strong acids used in Boc-based SPPS can cause undesirable side reactions, particularly with sensitive amino acids like tryptophan or methionine. The gentle, base-catalyzed deprotection of the Fmoc group preserves the chemical integrity of the growing peptide chain.[]
-
Mechanism of Deprotection: The process is a β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the N-terminal amine of the amino acid.[12] The presence of ¹³C and ¹⁵N isotopes in the alanine backbone does not alter this chemical mechanism.[12]
Key Applications in Research and Drug Development
The primary role of Fmoc-L-Alanine-¹³C₃,¹⁵N is to serve as a building block for the synthesis of stable isotope-labeled peptides. These peptides are critical reagents in several high-impact applications.
-
Quantitative Proteomics (MS-based): In targeted proteomics, a synthetic, heavy-isotope-labeled peptide that is identical in sequence to a target peptide from a protein of interest is "spiked" into a biological sample.[13] Because the labeled ("heavy") and unlabeled ("light") peptides are chemically identical, they exhibit the same ionization efficiency and fragmentation pattern in a mass spectrometer. By comparing the signal intensity of the heavy standard to the light, endogenous peptide, one can achieve precise and accurate absolute quantification of the target protein.[3][14] This is invaluable for biomarker validation, drug efficacy studies, and understanding disease mechanisms.[][15]
-
Biomolecular NMR: Isotopic labeling, including with ¹³C and ¹⁵N, is fundamental to modern biomolecular NMR.[16] While uniform labeling is common, incorporating specific labeled amino acids can help simplify complex spectra and probe specific sites within a protein's structure. This aids in studying protein dynamics, folding, and interactions with ligands or other proteins.[16][17]
Experimental Protocol: A Single Coupling Cycle in Manual SPPS
This protocol outlines the fundamental steps for incorporating Fmoc-L-Alanine-¹³C₃,¹⁵N into a growing peptide chain on a solid-phase resin. This self-validating workflow ensures each step is completed before proceeding to the next.
Prerequisites:
-
Peptide synthesis vessel containing resin with the preceding amino acid (N-terminus Fmoc-protected).
-
Solvents and Reagents: N,N-Dimethylformamide (DMF), Piperidine, Diisopropylcarbodiimide (DIC), and Oxyma Pure.
Methodology:
-
Resin Swelling:
-
Add sufficient DMF to the vessel to cover the resin.
-
Gently agitate for 30 minutes at room temperature to ensure the resin is fully swollen, allowing access to reactive sites.[12]
-
-
Fmoc Deprotection (Freeing the N-terminus):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. The piperidine base will react with the Fmoc group.
-
Drain the deprotection solution. Repeat this step once more to ensure complete deprotection.
-
-
Thorough Washing:
-
Wash the resin extensively with DMF (5-7 cycles). This step is critical to remove all traces of piperidine and the dibenzofulvene byproduct, which can interfere with the subsequent coupling reaction.
-
-
Amino Acid Coupling (Incorporating the Labeled Alanine):
-
In a separate vial, dissolve Fmoc-L-Alanine-¹³C₃,¹⁵N (e.g., 2-5 equivalents relative to resin capacity) and an activating agent like Oxyma (equivalent to the amino acid) in DMF.
-
Add the coupling reagent DIC (equivalent to the amino acid) to the solution to form the activated ester.
-
Immediately add this activation mixture to the washed resin.
-
Agitate for 1-2 hours at room temperature. This allows the activated carboxyl group of the labeled alanine to form a peptide bond with the free amine on the resin-bound peptide.[13]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 cycles) to remove any unreacted amino acid and coupling byproducts.
-
-
Verification (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (beads remain colorless) indicates a successful coupling reaction with no free primary amines remaining.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualization of the SPPS Workflow
The following diagram illustrates the core cyclical process of Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Fmoc-L-Alanine-¹³C₃,¹⁵N is more than just a chemical reagent; it is an enabler of high-precision, quantitative biological science. Its stable isotopic labels provide a clear and unambiguous signal in mass spectrometry and NMR, while the Fmoc protecting group allows for its efficient and clean incorporation into synthetic peptides. For researchers in drug development and proteomics, mastering the use of this and similar labeled amino acids is fundamental to generating the robust, reproducible, and high-quality data required to drive scientific discovery forward.
References
-
Benefits of Stable Isotope Labelling in Biochemistry Research. (2022, May 9). Diagnostics World News. Retrieved February 23, 2026, from [Link]
-
Fmoc-Ala-OH (U-13C3, U-15N). (n.d.). Anaspec. Retrieved February 23, 2026, from [Link]
-
Isotope-labeled amino acids and compounds for NMR studies. (n.d.). NMR-BIO. Retrieved February 23, 2026, from [Link]
-
L-ALANINE-N-FMOC. (n.d.). Eurisotop. Retrieved February 23, 2026, from [Link]
-
L-ALANINE-N-FMOC (13C3, 99%, 15N, 99%). (n.d.). Eurisotop. Retrieved February 23, 2026, from [Link]
-
L-(
ngcontent-ng-c1352109670="" class="ng-star-inserted">13C_3,15N)Alanine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link] -
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). PMC. Retrieved February 23, 2026, from [Link]
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